![molecular formula C24H19N5O3S2 B14925099 2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14925099.png)
2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic molecule that features a combination of pyrimidine, thiazole, and acetamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and nitriles under basic conditions.
Introduction of the thiazole ring: This involves the cyclization of thioamides with α-haloketones.
Coupling of the pyrimidine and thiazole moieties: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Sulfoxides and sulfones: from oxidation reactions.
Primary amines: from reduction of the nitrile group.
Halogenated or nitrated derivatives: from substitution reactions.
科学的研究の応用
2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-{[5-CYANO-4-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE
- 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)PROPIONAMIDE
Uniqueness
The uniqueness of 2-{[5-CYANO-4-(3-METHOXYPHENYL)-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific combination of functional groups, which allows it to interact with a wide range of biological targets. This makes it a versatile compound for various applications in medicinal chemistry and biological research.
特性
分子式 |
C24H19N5O3S2 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
2-[[5-cyano-4-(3-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C24H19N5O3S2/c1-14-20(15-7-4-3-5-8-15)27-24(34-14)26-19(30)13-33-23-28-21(18(12-25)22(31)29-23)16-9-6-10-17(11-16)32-2/h3-11H,13H2,1-2H3,(H,26,27,30)(H,28,29,31) |
InChIキー |
IWLHANDKWXXWJG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


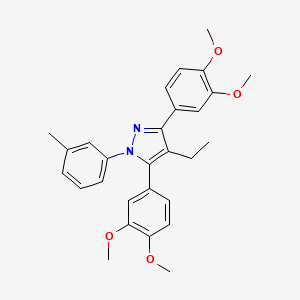
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}ethyl)acetamide](/img/structure/B14925025.png)
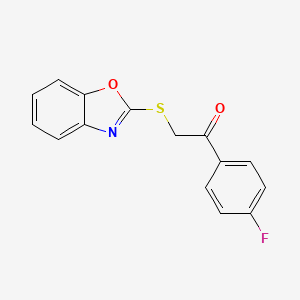
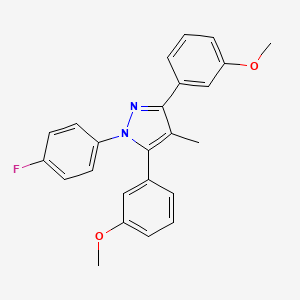
![2-{[5-(3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4-methyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B14925054.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14925060.png)
![Methyl 4-oxo-7-phenyl-1-(1-phenylethyl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14925071.png)
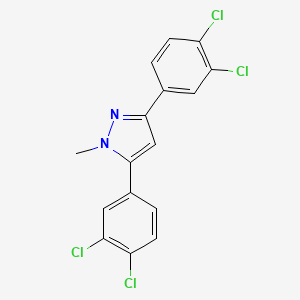
![1-[(4-chlorophenyl)sulfonyl]-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B14925086.png)

![1-benzyl-3,6-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925102.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14925110.png)
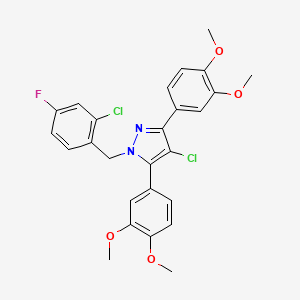
![6-cyclopropyl-1-methyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925114.png)
